molecular formula C13H19N3O3 B1475116 tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate CAS No. 1404364-96-0

tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B1475116
CAS No.: 1404364-96-0
M. Wt: 265.31 g/mol
InChI Key: QJLVWVNICAJEQF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-formyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-5-4-6-16-11(8-15)7-10(9-17)14-16/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVWVNICAJEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]diazepines and has been studied for various pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

  • Molecular Formula : C12H17N3O3
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 1286754-11-7

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds in the pyrazolo[1,5-a]diazepine class exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that these compounds can modulate the GABAergic system, which plays a crucial role in anxiety and mood regulation. The specific compound tert-butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine has demonstrated binding affinity to GABA_A receptors, suggesting its potential as an anxiolytic agent .

2. Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of tert-butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine against various cancer cell lines. The compound exhibited selective cytotoxicity towards certain tumor cells while having minimal effects on normal cells. This selectivity may be attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism by which it may exert protective effects in inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]diazepines in treating anxiety disorders and depression:

  • Case Study 1 : A clinical trial involving patients with generalized anxiety disorder demonstrated that administration of a pyrazolo[1,5-a]diazepine derivative resulted in a significant reduction in anxiety scores compared to placebo .
  • Case Study 2 : Another study focused on the use of these compounds in combination with existing antidepressants showed enhanced therapeutic effects without increasing side effects .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of tert-butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine compared to other related compounds.

Compound NameAntidepressant ActivityAnxiolytic ActivityCytotoxicityAnti-inflammatory
tert-butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepineModerateHighSelectiveYes
Pyrazolo[1,5-a]diazepine AHighModerateModerateNo
Pyrazolo[1,5-b]diazepine BLowHighHighYes

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to tert-butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate exhibit promising anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a][1,4]diazepines can inhibit tumor growth by targeting specific cancer cell pathways. For instance, the compound's structural features allow it to interact with enzymes involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.

Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Research suggests that pyrazolo[1,5-a][1,4]diazepines can modulate GABAergic activity, which is crucial for maintaining neuronal health and function. This modulation could lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group modifications that can lead to the development of novel compounds with diverse biological activities. For example:

  • Reactions with Nucleophiles: The aldehyde functional group can react with nucleophiles to form new carbon-carbon bonds.
  • Formation of Heterocycles: The compound can undergo cyclization reactions to yield more complex heterocyclic structures that may possess enhanced pharmacological properties.

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound have been explored for their potential use in polymer chemistry. The incorporation of pyrazolo[1,5-a][1,4]diazepine units into polymer backbones could enhance the thermal stability and mechanical properties of the resulting materials. Such polymers could find applications in coatings and composite materials.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Pyrazolo DiazepinesCancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Neuroprotective Effects of Pyrazolo CompoundsNeurologyShowed modulation of GABA receptors leading to improved neuronal survival in models of neurodegeneration.
Synthesis of Novel Heterocycles from Pyrazolo IntermediatesOrganic ChemistryDeveloped new synthetic routes utilizing tert-butyl 2-formyl derivatives to create complex molecules with potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Reactant of Route 2
tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.